N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic indole derivative characterized by a carboxamide group at the 5-position of the indole core, a 2,3-dimethyl substitution on the indole ring, and a cyclohex-1-en-1-yl ethyl side chain.
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-13-14(2)21-18-9-8-16(12-17(13)18)19(22)20-11-10-15-6-4-3-5-7-15/h6,8-9,12,21H,3-5,7,10-11H2,1-2H3,(H,20,22) |
InChI Key |
AIVRZRRFGPLGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC3=CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between cyclopentadiene and ethylene.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the cyclohexene ring with the indole moiety through an amide bond formation. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, esters
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its substitution pattern and side-chain design. Below is a comparative analysis with analogous indole and heterocyclic derivatives:
Table 1: Structural Comparison of Indole Carboxamide Derivatives
Key Observations :
- Carboxamide Position : Unlike ’s 2-carboxamide indoles, the target compound’s 5-carboxamide may alter electronic distribution and steric accessibility for target binding .
- Cyclohexenyl Ethyl Group : Shared with Desvenlafaxine-related compounds (), this group enhances lipophilicity compared to aromatic substituents (e.g., benzoylphenyl in ) .
- Core Heterocycle: The indole core distinguishes it from pyridopyrimidinones (), which may exhibit different pharmacokinetic profiles due to ring rigidity and polarity .
Pharmacological Activity
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structurally related molecules:
- Lipid-Lowering Effects : ’s 5-methoxy/chloroindole-2-carboxamides demonstrated lipid-lowering activity, suggesting that indole carboxamides may modulate lipid metabolism. The target compound’s 5-carboxamide and cyclohexenyl ethyl group could enhance target selectivity or potency .
- Neurological Targets: Desvenlafaxine-related compounds () target monoamine transporters, implying that the cyclohexenyl ethyl group may facilitate blood-brain barrier penetration. The target compound’s indole core could interact with serotonin or dopamine receptors, though this remains speculative .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 255.33 g/mol. The structure features an indole ring system, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The synthesis methods are crucial for producing compounds with desired biological activities while ensuring high purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various indole derivatives, including this compound. The compound has been evaluated against several cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity towards cancer cells while showing minimal toxicity to normal cell lines such as HEK293 and MRC5, with IC50 values greater than 100 µg/ml, suggesting a favorable safety profile.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The indole structure is known to interact with various biological targets, potentially leading to cell cycle arrest and apoptosis.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : MTT assays demonstrated that the compound significantly inhibited cell proliferation in HepG2, MCF7, and HeLa cell lines.
- Selectivity : The compound showed a selective toxicity profile favoring cancer cells over normal cells, which is critical for therapeutic applications.
- Mechanistic Insights : Further investigations into the apoptotic pathways activated by this compound revealed that it may trigger caspase-dependent apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
